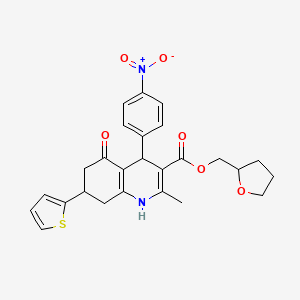![molecular formula C20H9ClO3 B3983617 7-Chloroanthra[1,2-b][1]benzofuran-5,13-dione](/img/structure/B3983617.png)
7-Chloroanthra[1,2-b][1]benzofuran-5,13-dione
Overview
Description
7-Chloroanthra1,2-bbenzofuran-5,13-dione is a complex organic compound belonging to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroanthra1,2-bbenzofuran-5,13-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the chlorination of anthraquinone derivatives, followed by cyclization with suitable reagents to form the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and free radical cyclization have been employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroanthra1,2-bbenzofuran-5,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions
Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Chloroanthra1,2-b
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a valuable candidate for drug development
Medicine: Its derivatives have been explored for their potential use in treating various diseases, including cancer and infectious diseases
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloroanthra1,2-bbenzofuran-5,13-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis
Pathways Involved: It can inhibit the activity of key enzymes, leading to the disruption of cellular functions and ultimately causing cell death in cancer cells or microbes
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications in dermatology.
Angelicin: Known for its biological activities, including anticancer properties
Uniqueness: 7-Chloroanthra1,2-bbenzofuran-5,13-dione stands out due to its unique structural features and diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
7-chloroanthra[1,2-b][1]benzofuran-5,13-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9ClO3/c21-14-9-13-17(19(23)11-6-2-1-5-10(11)18(13)22)20-16(14)12-7-3-4-8-15(12)24-20/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPZKAPCLDIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C4C5=CC=CC=C5OC4=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine](/img/structure/B3983539.png)
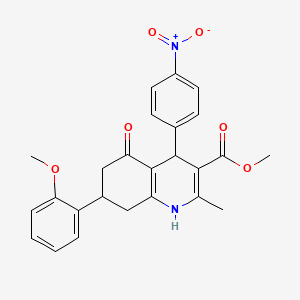
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-isopropoxypropyl)ethanediamide](/img/structure/B3983551.png)
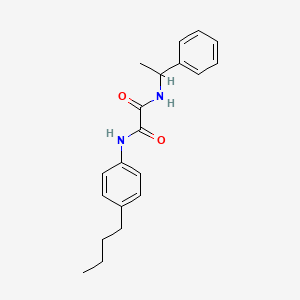
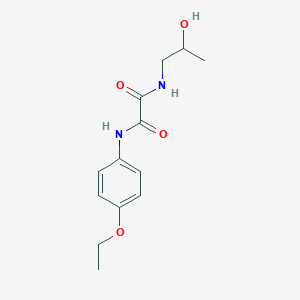
acetate](/img/structure/B3983586.png)
![4-(3-{[(FURAN-2-YL)METHYL]SULFANYL}-4-NITROPHENYL)MORPHOLINE](/img/structure/B3983590.png)
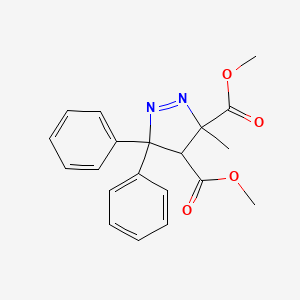
![ETHYL 3-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]-2-{[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE](/img/structure/B3983600.png)
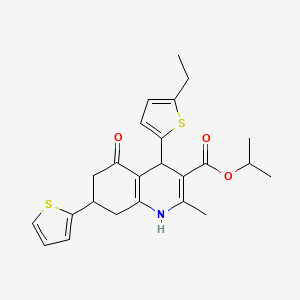
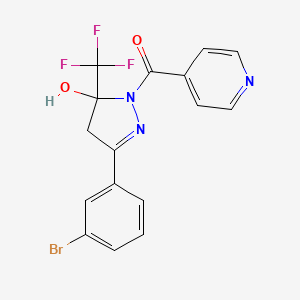

![2-(3,5-dimethylphenoxy)-1-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B3983650.png)
